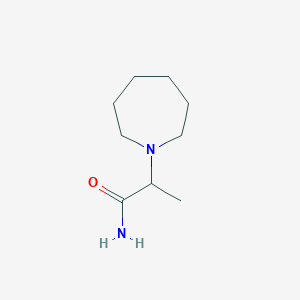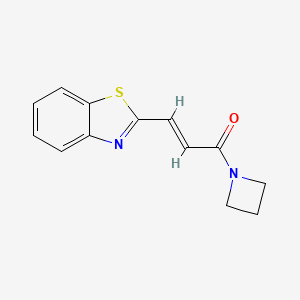![molecular formula C14H20N2O3 B7454311 tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key enzyme that regulates energy homeostasis in cells by sensing and responding to changes in cellular energy status. A-769662 has been shown to have a wide range of effects on cellular metabolism and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
Tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate activates AMPK by binding to its regulatory subunit, causing a conformational change that leads to the activation of the catalytic subunit. AMPK activation leads to a variety of downstream effects, including the inhibition of protein synthesis and the promotion of fatty acid oxidation and glucose uptake.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on cellular metabolism, including the promotion of glucose uptake and fatty acid oxidation, the inhibition of protein synthesis, and the activation of autophagy. Additionally, this compound has been shown to have anti-inflammatory effects and to promote the survival of neurons under conditions of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate is that it is a selective activator of AMPK, which allows for the specific study of AMPK signaling pathways. However, this compound has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate. One area of interest is the potential therapeutic applications of this compound in the treatment of diabetes, cancer, and neurodegenerative disorders. Additionally, there is ongoing research on the mechanisms of action of this compound and its downstream effects on cellular metabolism. Finally, there is interest in developing more selective activators of AMPK that do not have off-target effects on other enzymes.
Synthesemethoden
The synthesis of tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate involves several steps, including the reaction of tert-butyl carbamate with 3-bromoaniline to yield tert-butyl N-(3-bromo-phenyl)carbamate. This compound is then reacted with ethyl isocyanate to produce this compound, the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate has been studied extensively for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. It has been shown to improve glucose uptake and insulin sensitivity in diabetic mice, as well as to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-15-12(17)10-7-6-8-11(9-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVGENSZIYKMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)




![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)

![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-cyclohexyl-N-phenylacetamide](/img/structure/B7454329.png)
